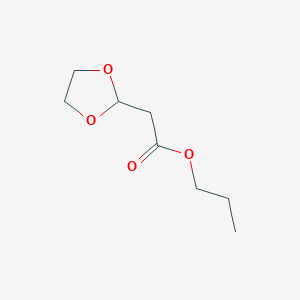

(1,3-Dioxolan-2-yl)-acetic acid propyl ester

Description

(1,3-Dioxolan-2-yl)-acetic acid propyl ester is a heterocyclic ester featuring a 1,3-dioxolane ring fused to an acetic acid backbone, which is esterified with a propyl group. The 1,3-dioxolane moiety imparts unique chemical stability and polarity, while the propyl ester group influences volatility and solubility.

Properties

IUPAC Name |

propyl 2-(1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-3-10-7(9)6-8-11-4-5-12-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLPAYLWKZUVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)-acetic acid propyl ester typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminium hydride, sodium borohydride.

Substitution: Organolithium reagents, Grignard reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(1,3-Dioxolan-2-yl)-acetic acid propyl ester has several applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (1,3-Dioxolan-2-yl)-acetic acid propyl ester involves its ability to form stable acetal linkages, which protect sensitive functional groups during chemical reactions. This stability is due to the formation of a five-membered ring structure that is resistant to hydrolysis under mild conditions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dioxolane or Dioxane Moieties

Ethyl (2-Propyl-1,3-dioxolan-2-yl)acetate

- Structure : Features a 2-propyl-substituted dioxolane ring and an ethyl ester group.

- Molecular Formula : C₁₀H₁₈O₄ (average mass: 202.25 g/mol).

- The 2-propyl substitution on the dioxolane ring alters electronic properties, affecting reactivity and solubility .

9-Octadecenoic Acid (2-Phenyl-1,3-dioxolan-4-yl) Methyl Ester

- Structure: Contains a phenyl-substituted dioxolane ring esterified to a long-chain unsaturated fatty acid (9-octadecenoic acid).

- Molecular Formula : Estimated as C₂₈H₄₂O₄ (average mass: ~442.63 g/mol).

- Key Differences : The phenyl group enhances aromatic interactions, while the long alkyl chain increases hydrophobicity, making it suitable for lipid-based applications .

Propyl 2-(1,3-Dioxoisoindolin-2-yl)acetate

- Structure : A dioxoisoindoline (aromatic) core linked to a propyl ester.

- Molecular Formula: C₁₃H₁₃NO₄ (average mass: 247.25 g/mol).

Simple Esters with Propyl or Ethyl Groups

Propyl Acetate

- Structure : A linear ester (CH₃COOCH₂CH₂CH₃).

- Molecular Formula : C₅H₁₀O₂ (average mass: 102.13 g/mol).

- Key Differences : Lacks the dioxolane ring, resulting in higher volatility and a fruity odor. Widely used as a solvent in coatings and fragrances .

Ethyl (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)acetate

- Structure : A chiral dioxolane derivative with a dimethyl substituent.

- Molecular Formula : C₉H₁₆O₄ (average mass: 188.22 g/mol).

- Key Differences : The dimethyl group enhances steric hindrance, improving resistance to hydrolysis. Such analogs are intermediates in asymmetric synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Volatility and Odor: Dioxolane-containing esters are less volatile than simple esters like propyl acetate due to higher molecular weights. However, the dioxolane ring may contribute unique odor profiles; for example, related esters with methyl or ethyl groups are associated with fruity notes in peach and apple aromas .

- Stability : The dioxolane ring is susceptible to acid-catalyzed hydrolysis, limiting applications in acidic environments. Substitutions (e.g., 2-propyl in ) can mitigate this by introducing steric protection .

Biological Activity

(1,3-Dioxolan-2-yl)-acetic acid propyl ester is a compound that belongs to the dioxolane family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies regarding this compound.

Synthesis

The synthesis of this compound typically involves the reaction of acetic acid with 1,3-dioxolane derivatives. The process may utilize various catalysts and solvents to optimize yield and purity. The following table summarizes typical synthetic routes:

| Reagent | Reaction Type | Conditions |

|---|---|---|

| Acetic Acid | Esterification | Acidic conditions |

| 1,3-Dioxolane | Nucleophilic substitution | Varies based on substituents |

Biological Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The specific biological activities of this compound can be summarized as follows:

Antibacterial Activity

Studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial effects against various strains. For instance:

- Staphylococcus aureus : Exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625–1250 µg/mL.

- Pseudomonas aeruginosa : Certain derivatives displayed effective antibacterial activity.

Antifungal Activity

The compound has also been tested for antifungal properties:

- Effective against Candida albicans , with several derivatives showing promising results in inhibiting fungal growth.

The mechanisms through which this compound exerts its biological effects can involve:

- Inhibition of cell wall synthesis : Particularly in bacteria.

- Disruption of fungal cell membranes : Leading to increased permeability and eventual cell death.

These mechanisms are indicative of the compound's interaction with specific molecular targets within microbial cells.

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Study on Dioxolane Derivatives : A series of new 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal activities. Most compounds demonstrated significant activity against Gram-positive bacteria and fungi like C. albicans .

- Antimicrobial Properties : A comparative study on various dioxolane derivatives found that modifications in substituents significantly influenced their antimicrobial efficacy, suggesting a structure-activity relationship .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility in organic solvents like DMSO and methanol. This solubility enhances its potential for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.